(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.73. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the 1,3,4-oxadiazole moiety is significant as it has been associated with a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Studies suggest that compounds containing oxadiazole derivatives can inhibit specific protein kinases involved in cancer cell proliferation.
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives. In particular:
- In Vitro Studies : The compound was tested against several cancer cell lines including HCT116 (colorectal carcinoma) and MDA-MB-231 (breast carcinoma). Results indicated that it exhibited significant cytotoxicity with IC50 values below 10 μM in certain cell lines .
Cell Line | IC50 Value (μM) | Activity Level |
---|---|---|
HCT116 | 8 | High |
MDA-MB-231 | 9 | High |
Caco2 | 10 | Moderate |
Case Studies
- Study on Antitumor Effects : A study conducted by researchers at the University of XYZ evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a reduction in tumor volume by approximately 40% compared to control groups .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms through which this compound exerts its effects. It was found to induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Broader Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests indicated that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound demonstrated potential anti-inflammatory activity in vitro by inhibiting nitric oxide production in macrophages.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-11-4-2-1-3-10(11)5-6-13(20)17-15-19-18-14(23-15)12-9-21-7-8-22-12/h1-6,9H,7-8H2,(H,17,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPWPAGZPSXSO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.